molecular formula C5H6BrIN2 B1406487 1-Amino-4-bromopyridinium iodide CAS No. 1533440-88-8

1-Amino-4-bromopyridinium iodide

Cat. No. B1406487
M. Wt: 300.92 g/mol
InChI Key: XXZUTVZIGYPIPB-UHFFFAOYSA-M
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Patent
US09428502B2

Procedure details

Into a 250-mL three neck round-bottom flask, was placed a solution of 1-amino-4-bromopyridin-1-ium iodide (compound 64.2, 15 g, ˜50% purity, 24.9 mmol) in N,N-dimethylformamide (80 mL). Potassium carbonate (10.6 g, 76.7 mmol) was added portion-wise followed by the addition of ethyl propiolate (11.7 mL, 115 mmol) drop-wise over 10 min. The resulting mixture was stirred overnight at room temperature, then diluted with EtOAc (300 mL) and water (100 mL). The solids were removed by filtration and the organic layer was washed with brine (3×50 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:10) as the eluent to yield the title compound as a brown solid (300 mg, 6%).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.6 g
Type
reactant
Reaction Step Four
Quantity
11.7 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
6%

Identifiers

REACTION_CXSMILES
[I-].[NH2:2][N+:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[C:16]([O:20][CH2:21][CH3:22])(=[O:19])[C:17]#[CH:18]>CN(C)C=O.CCOC(C)=O.O>[Br:9][C:6]1[CH:7]=[CH:8][N:3]2[N:2]=[CH:18][C:17]([C:16]([O:20][CH2:21][CH3:22])=[O:19])=[C:4]2[CH:5]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
three
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
[I-].N[N+]1=CC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].N[N+]1=CC=C(C=C1)Br
Step Four
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
the organic layer was washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:10) as the eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=2N(C=C1)N=CC2C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 4.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.